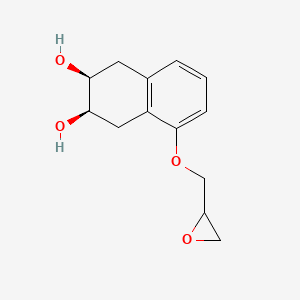

cis-1,2,3,4-Tetrahydro-5-(oxiranylmethoxy)-2,3-naphthalenediol

CAS No.: 35697-15-5

Cat. No.: VC8108888

Molecular Formula: C13H16O4

Molecular Weight: 236.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35697-15-5 |

|---|---|

| Molecular Formula | C13H16O4 |

| Molecular Weight | 236.26 g/mol |

| IUPAC Name | (2R,3S)-5-(oxiran-2-ylmethoxy)-1,2,3,4-tetrahydronaphthalene-2,3-diol |

| Standard InChI | InChI=1S/C13H16O4/c14-11-4-8-2-1-3-13(10(8)5-12(11)15)17-7-9-6-16-9/h1-3,9,11-12,14-15H,4-7H2/t9?,11-,12+/m1/s1 |

| Standard InChI Key | OAFYUCDEFSNRJA-QZNDUUOJSA-N |

| Isomeric SMILES | C1[C@H]([C@H](CC2=C1C=CC=C2OCC3CO3)O)O |

| SMILES | C1C(C(CC2=C1C=CC=C2OCC3CO3)O)O |

| Canonical SMILES | C1C(C(CC2=C1C=CC=C2OCC3CO3)O)O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, (2S,3R)-5-(oxiran-2-ylmethoxy)-1,2,3,4-tetrahydronaphthalene-2,3-diol, underscores its stereochemical configuration. The tetrahydro-naphthalene core is partially saturated, with hydroxyl groups at positions 2 and 3 adopting a cis orientation. The oxiranylmethoxy group at position 5 introduces an epoxide functionality, enhancing its reactivity .

Key Structural Features:

-

Stereochemistry: The cis arrangement of hydroxyl groups is critical for its interactions in synthetic applications .

-

Epoxide Group: The oxiranylmethoxy moiety () provides a site for nucleophilic attack, enabling polymerization and functionalization .

Physicochemical Properties:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 236.26 g/mol | |

| XLogP3 | 0.5 | |

| Topological Polar Surface Area | 62.2 Ų | |

| Hydrogen Bond Donors | 2 |

Synthesis and Preparation

Key Steps:

-

Oxidation: Olefinic bonds in precursors are oxidized to cis-diols using osmium tetroxide .

-

Epoxidation: Epichlorohydrin reacts with hydroxyl groups to form the oxiranylmethoxy substituent.

-

Protection/Deprotection: Acetone or acetonide groups protect hydroxyls during functionalization .

Applications in Science and Industry

Pharmaceutical Intermediates

The compound’s epoxide and diol functionalities make it a valuable precursor in drug synthesis. For instance, it serves as an intermediate in nadolol production, a non-selective β-adrenergic blocker . The stereochemistry of the diol is crucial for the drug’s biological activity .

Polymer Chemistry

The oxiranylmethoxy group participates in ring-opening polymerization, forming epoxy resins. Comparable compounds like tetrahydrophthalic anhydride (THPA) are widely used as curing agents, suggesting potential cross-linking applications for this compound .

Material Science

Research explores its use in modifying polystyrene via Friedel-Crafts acylation, enhancing thermal stability . The epoxide’s reactivity enables covalent bonding with polymers, improving mechanical properties.

Recent Research and Developments

Stereoselective Synthesis

Advances in asymmetric catalysis have improved the yield of the cis-diol configuration. Enzymatic hydroxylation and chiral auxiliaries are under investigation to reduce reliance on toxic reagents like osmium tetroxide .

Green Chemistry Initiatives

Recent studies focus on replacing volatile organic solvents with ionic liquids or water-based systems during epoxidation, aligning with sustainable chemistry principles .

Biomedical Applications

Preliminary studies suggest derivatives of this compound could inhibit enzymes like cyclooxygenase (COX), highlighting potential anti-inflammatory applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume